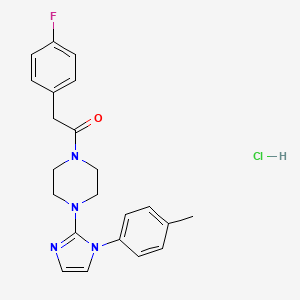
2,5-dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide core substituted with methoxy groups and a piperazine derivative. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Mécanisme D'action
Target of Action
Similar compounds with a phenylpiperazine skeleton have been known to target the protein s100b
Mode of Action
Compounds with similar structures have been known to interact with their targets through hydrogen bonding, hydrophobic c–h…π and π…π interactions . The exact mode of action of this compound would require further investigation.
Biochemical Pathways
Similar compounds have been known to induce cell cycle arrest and apoptosis, potentially through inhibiting alk and its downstream pathways
Result of Action
Similar compounds have been known to induce cell cycle arrest and apoptosis . The exact effects of this compound would require further investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzenesulfonyl chloride and 4-((4-methylpiperazin-1-yl)methyl)aniline.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Procedure: The 2,5-dimethoxybenzenesulfonyl chloride is reacted with 4-((4-methylpiperazin-1-yl)methyl)aniline in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions more precisely.
Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: Lacks the piperazine moiety.
N-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide: Lacks the methoxy groups.
Uniqueness
2,5-Dimethoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide is unique due to the combination of methoxy groups and a piperazine derivative, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-22-10-12-23(13-11-22)15-16-4-6-17(7-5-16)21-28(24,25)20-14-18(26-2)8-9-19(20)27-3/h4-9,14,21H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYIFRLTDXNOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2861594.png)
![ethyl {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B2861595.png)
![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)
![ethyl 1-(4-fluorophenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2861598.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)




![3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride](/img/structure/B2861606.png)

